Trequinsin hydrochloride

説明

Trequinsin hydrochloride is a phosphodiesterase inhibitor . It has been shown to improve sperm motility in vitro . It is an extremely potent inhibitor of the aggregation of human platelets induced in vitro by ADP, collagen, thrombin, and epinephrine .

Molecular Structure Analysis

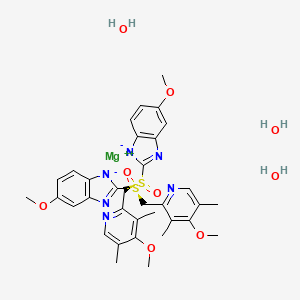

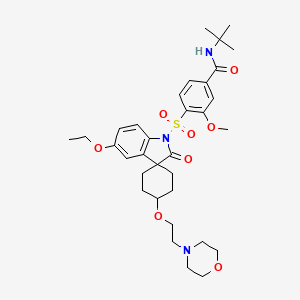

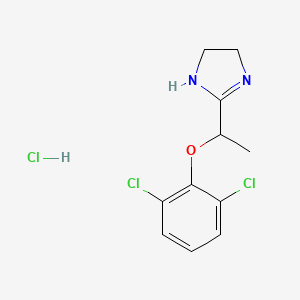

The molecular formula of Trequinsin hydrochloride is C24H28ClN3O3 . Its exact mass is 441.18 and its molecular weight is 441.960 . The elemental analysis shows that it contains Carbon (65.22%), Hydrogen (6.39%), Chlorine (8.02%), Nitrogen (9.51%), and Oxygen (10.86%) .Chemical Reactions Analysis

Trequinsin hydrochloride was found to be an efficacious agonist of intracellular calcium . It significantly increased cell hyperactivation and penetration into viscous medium in all donor sperm samples . Trequinsin-induced intracellular calcium responses were cross-desensitised consistently by PGE1 but not progesterone .Physical And Chemical Properties Analysis

Trequinsin hydrochloride is an extremely potent and cell-permeable inhibitor of cGMP-inhibited phosphodiesterase . It potentiates adenosine-stimulated cAMP accumulation .科学的研究の応用

Trequinsin Hydrochloride: A Comprehensive Analysis of Scientific Research Applications

Renin Release in Juxtaglomerular Cells: Trequinsin hydrochloride has been utilized as a PDE3 inhibitor in rat juxtaglomerular cells. It enhances cellular cAMP content, forskolin-induced cAMP synthesis, and subsequently, renin release in these cells .

Sperm Motility and Function: In human sperm, trequinsin hydrochloride has shown potential in improving motility and function. Detailed molecular and functional testing, including plate reader assays, electrophysiology, and cyclic nucleotide measurement, have been conducted to observe its effects on sperm from healthy volunteer donors .

Phosphodiesterase Inhibition: As a potent PDE3 inhibitor, trequinsin hydrochloride is used in research to study its inhibitory effects on phosphodiesterase, which is significant for understanding various physiological processes .

Platelet Aggregation Inhibition: This compound has also been studied for its ability to inhibit platelet aggregation in vitro, which is crucial for cardiovascular research and potential therapeutic applications .

Enhancement of Cellular cAMP: By inhibiting PDE3, trequinsin hydrochloride increases cellular cAMP levels. This action is significant in research areas focusing on signal transduction and cellular communication .

Acrosome Reaction in Sperm: The acrosome reaction is a critical event in fertilization, and trequinsin hydrochloride has been used to study its enhancement in human sperm cells, contributing to reproductive biology research .

7. High-Throughput Screening for Sperm Motility Enhancers Trequinsin hydrochloride has been included in high-throughput screening assays to identify compounds that can enhance human sperm motility, which is vital for addressing male infertility issues .

作用機序

Target of Action

Trequinsin hydrochloride primarily targets cGMP-inhibited phosphodiesterase (PDE3) . PDE3 plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .

Mode of Action

Trequinsin hydrochloride, as a PDE3 inhibitor, interacts with its target by inhibiting the activity of PDE3 . This inhibition leads to an increase in intracellular cGMP . It also activates CatSper and partly inhibits potassium channel activity .

Biochemical Pathways

The inhibition of PDE3 by Trequinsin hydrochloride affects the cGMP signaling pathway. The increase in intracellular cGMP can lead to various downstream effects, including the activation of protein kinases that regulate cellular responses .

Result of Action

Trequinsin hydrochloride has been shown to significantly increase cell hyperactivation and penetration into viscous medium in all donor sperm samples . It also increased cell hyperactivation in 88% of patient sperm samples .

Safety and Hazards

特性

IUPAC Name |

9,10-dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3.ClH/c1-14-9-15(2)23(16(3)10-14)25-22-13-19-18-12-21(30-6)20(29-5)11-17(18)7-8-27(19)24(28)26(22)4;/h9-13H,7-8H2,1-6H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCZZBVPTHVXFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2C)OC)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79855-88-2 (Parent) | |

| Record name | Trequinsin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078416816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045806 | |

| Record name | Trequinsin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trequinsin hydrochloride | |

CAS RN |

78416-81-6 | |

| Record name | 4H-Pyrimido[6,1-a]isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3-methyl-2-[(2,4,6-trimethylphenyl)imino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78416-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trequinsin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078416816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trequinsin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

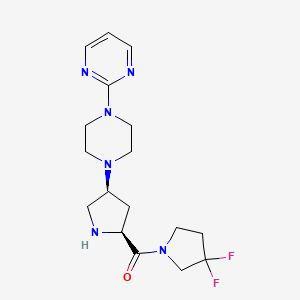

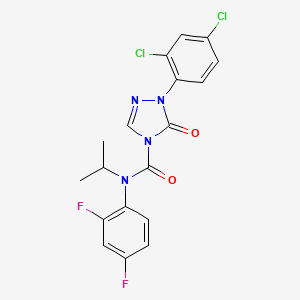

![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide](/img/structure/B1662523.png)